Structural Differentiation from Closest Commercially Available Analogs: Substitution Pattern Comparison
The compound 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine (CAS 352520-64-0) is structurally differentiated from its closest commercially available analogs by its unique combination of three substituents: a 6-chloro group on the quinazoline core, a 4-phenyl ring, and a 2,4-dimethylphenylamino group at the N2 position . The closest purchasable analog, 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine (CAS 5185-61-5), replaces the 2,4-dimethylphenylamino group with a dimethylamino group, resulting in the loss of the aromatic N2-substituent that in related quinazoline series has been shown to be essential for kinase hinge-region binding and target selectivity [1]. A second analog, N-benzyl-6-chloro-4-phenylquinazolin-2-amine (CAS 312525-34-1), substitutes the N2-(2,4-dimethylphenyl) group with an N2-benzyl group, which alters both the conformational flexibility and the electronic character of the N2 substituent. Quantitative physicochemical property differences are summarized in the Comparison_Data field below .
| Evidence Dimension | Molecular weight and lipophilicity (XLogP) comparison across close analogs |
|---|---|
| Target Compound Data | MW: 359.86 g/mol; Molecular Formula: C22H18ClN3; N2-substituent: 2,4-dimethylphenylamino |
| Comparator Or Baseline | 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine (CAS 5185-61-5): MW 283.75 g/mol, C16H14ClN3; N-benzyl-6-chloro-4-phenylquinazolin-2-amine (CAS 312525-34-1): MW 345.83 g/mol, C21H16ClN3 |
| Quantified Difference | Target compound MW is 76.11 g/mol larger than the N,N-dimethyl analog and 14.03 g/mol larger than the N-benzyl analog, reflecting the additional aromatic ring and methyl substituents of the 2,4-dimethylphenyl group. |
| Conditions | Calculated from molecular formulas; vendor-reported data |
Why This Matters
The 2,4-dimethylphenyl substituent confers distinct steric bulk and lipophilic character relative to simpler N2-substituents, which is expected to differentially influence target binding, metabolic stability, and membrane permeability—making unambiguous procurement by CAS number essential.
- [1] Cheung, Y.-Y., et al. (2012). Discovery of a Series of 2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology. Journal of Medicinal Chemistry, 55(15), 6975-6979. DOI: 10.1021/jm300700v. PMID: 22793372. View Source
